molecular formula C10H12BrNO3 B1372373 4-Bromo-2-(tert-butoxy)-1-nitrobenzene CAS No. 1187386-34-0

4-Bromo-2-(tert-butoxy)-1-nitrobenzene

Cat. No.: B1372373
CAS No.: 1187386-34-0
M. Wt: 274.11 g/mol
InChI Key: OBNMIXKTQATJQY-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butoxy)-1-nitrobenzene is a substituted aromatic compound featuring a bromine atom at the 4-position, a tert-butoxy group at the 2-position, and a nitro group at the 1-position of the benzene ring. This compound is categorized as a specialty chemical, primarily utilized in organic synthesis and pharmaceutical research. Its tert-butoxy substituent imparts steric bulk and moderate electron-donating effects, while the nitro and bromo groups contribute to its reactivity in coupling and substitution reactions .

Properties

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9-6-7(11)4-5-8(9)12(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNMIXKTQATJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675100
Record name 4-Bromo-2-tert-butoxy-1-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-34-0
Record name 4-Bromo-2-(1,1-dimethylethoxy)-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-tert-butoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butoxy)-1-nitrobenzene typically involves the nitration of 4-bromo-2-(tert-butoxy)benzene. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butoxy)-1-nitrobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The tert-butoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Nucleophilic Substitution: 4-Methoxy-2-(tert-butoxy)-1-nitrobenzene.

    Reduction: 4-Bromo-2-(tert-butoxy)-1-aminobenzene.

    Oxidation: 4-Bromo-2-(tert-butoxy)-1-carboxybenzene.

Scientific Research Applications

4-Bromo-2-(tert-butoxy)-1-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butoxy)-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and nitro group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-2-nitro-4-(trifluoromethyl)benzene
  • Structure : Bromo (4-position), nitro (2-position), trifluoromethyl (4-position).
  • Reactivity : The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring. This facilitates nucleophilic aromatic substitution (NAS) reactions but may reduce yields in Buchwald-Hartwig couplings due to electronic deactivation .
  • Synthetic Utility : Used in phenazine synthesis via tandem reduction-oxidation, with yields influenced by electronic effects .
4-Bromo-2-(2-bromophenoxy)-1-nitrobenzene
  • Structure: Bromo (4-position), 2-bromophenoxy (2-position), nitro (1-position).
  • The phenoxy group introduces resonance effects, altering regioselectivity in further substitutions .
  • Characterization : ¹H NMR data confirms para-nitro and meta-bromo spatial arrangements, critical for predicting reactivity .
4-Bromo-2-(difluoromethoxy)-1-nitrobenzene
  • Structure : Difluoromethoxy (2-position) instead of tert-butoxy.
  • Reactivity : The difluoromethoxy group is electron-withdrawing, increasing the compound’s susceptibility to NAS. This contrasts with the tert-butoxy group’s steric protection, which may stabilize the compound under basic conditions .
4-Bromo-2-methyl-1-nitrobenzene
  • Structure : Methyl (2-position) instead of tert-butoxy.
  • Reactivity : The smaller methyl group reduces steric hindrance, improving yields in coupling reactions compared to bulkier substituents. For example, methyl-substituted analogs may achieve higher yields in Buchwald-Hartwig aminations .
Impact of Substituents on Bioactivity
  • tert-Butoxy vs. Trifluoromethyl : The tert-butoxy group’s steric bulk may hinder interactions with biological targets, whereas trifluoromethyl groups enhance lipophilicity and membrane permeability, making the latter more suitable for antimicrobial or antifungal applications .
  • Bromophenoxy vs.

Physical and Chemical Properties

Compound Substituents (Position) Solubility (Predicted) Stability Under Basic Conditions
4-Bromo-2-(tert-butoxy)-1-nitrobenzene tert-Butoxy (2), Br (4), NO₂ (1) Low in water; high in DCM/THF High (steric protection)
4-Bromo-2-(difluoromethoxy)-1-nitrobenzene OCF₂ (2), Br (4), NO₂ (1) Moderate in polar aprotic solvents Moderate (susceptible to hydrolysis)
4-Bromo-2-methyl-1-nitrobenzene CH₃ (2), Br (4), NO₂ (1) High in ethers/esters High
1-Bromo-2-nitro-4-(trifluoromethyl)benzene CF₃ (4), Br (1), NO₂ (2) Low in water; high in DMF Low (electron-withdrawing CF₃)

Biological Activity

4-Bromo-2-(tert-butoxy)-1-nitrobenzene is an organic compound characterized by the presence of a bromine atom, a tert-butoxy group, and a nitro group attached to a benzene ring. This compound is notable for its potential biological activities, which are of interest in various fields such as medicinal chemistry and organic synthesis.

Chemical Structure

The chemical formula for this compound is C10H12BrNO3, and it has a molecular weight of 276.11 g/mol.

Synthesis Methods

The synthesis typically involves the nitration of 4-bromo-2-(tert-butoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to prevent over-nitration. This method allows for the selective introduction of the nitro group while preserving the integrity of other functional groups present in the molecule.

Reaction Mechanisms

The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as sodium methoxide.
  • Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.
  • Oxidation : The tert-butoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles, facilitated by the bromine and nitro functional groups. These groups can interact with various biological targets, potentially influencing cellular pathways and biochemical reactions.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of nitrobenzene compounds exhibit antimicrobial properties. Specific investigations into related compounds have shown that modifications in the nitro group can enhance antibacterial activity against various pathogens .
  • Cytotoxicity Studies : Research on structurally similar nitro compounds has demonstrated cytotoxic effects in cancer cell lines. For instance, studies have shown that certain nitro-substituted benzene derivatives can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .
  • Pharmacological Applications : The potential use of this compound in medicinal chemistry is highlighted by its ability to serve as an intermediate in synthesizing pharmaceuticals. Its reactivity allows for the development of new drug candidates targeting specific diseases, particularly in oncology and infectious diseases.

Comparative Analysis with Similar Compounds

Compound NameKey Functional GroupsBiological Activity
4-Bromo-2-(tert-butoxy)benzeneBromine, tert-butoxyLimited biological activity
This compoundBromine, tert-butoxy, NitroPotential antimicrobial effects
4-Bromo-2-(tert-butoxy)-1-aminobenzeneBromine, tert-butoxy, AminoEnhanced cytotoxicity

This table illustrates the differences in biological activity based on functional group variations among similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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